Anidulafungin-d11 is a labeled derivative of anidulafungin, a semisynthetic echinocandin antifungal agent. Anidulafungin itself is utilized primarily for the treatment of invasive fungal infections, particularly those caused by Candida species and some Aspergillus species. It functions by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall, thereby compromising the structural integrity of fungal cells and leading to cell death. Anidulafungin-d11 is characterized by its deuterated molecular structure, which enhances its utility in pharmacokinetic studies and metabolic research.
Anidulafungin was originally derived from echinocandin B, a natural product from the fermentation of Aspergillus nidulans. It belongs to the echinocandin class of antifungal agents, which are known for their unique mechanism of action that targets fungal cell wall synthesis. Anidulafungin is classified as a biopharmaceutical and is recognized on the World Health Organization's List of Essential Medicines due to its effectiveness against serious fungal infections.
The synthesis of anidulafungin involves a semi-synthetic process starting with echinocandin B. The initial step includes deacylation facilitated by a deacylase enzyme sourced from Actinoplanes utahensis, which cleaves the linoleoyl side chain from echinocandin B. This is followed by several synthetic steps including chemical reacylation to produce anidulafungin.
Recent advancements in synthesis have introduced novel methods involving active esters as intermediates, which can be prepared in situ or isolated for further reactions. These active esters are characterized using techniques such as reverse-phase high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure purity and stability prior to their use in synthesizing anidulafungin .
Anidulafungin-d11 has the molecular formula and a molecular weight of approximately 1151.305 g/mol . The structural characteristics include:
This unique structure allows anidulafungin to effectively penetrate fungal cell walls while remaining inactive against mammalian cells.
The primary reaction mechanism for anidulafungin involves the inhibition of 1,3-β-D-glucan synthase, leading to decreased levels of β-D-glucan in the fungal cell wall. This results in osmotic instability and subsequent cell lysis. Unlike many other antifungal agents, anidulafungin does not undergo significant hepatic metabolism; instead, it undergoes slow chemical degradation at physiological pH and temperature, resulting in inactive metabolites that are primarily excreted via feces .
Anidulafungin exerts its antifungal effects through noncompetitive inhibition of glucan synthase, an enzyme essential for synthesizing 1,3-β-D-glucan. This mechanism is selective for fungal cells as glucan synthase is absent in mammalian cells. The depletion of β-D-glucan leads to structural weakness in the fungal cell wall, ultimately causing cell death through osmotic lysis .
The pharmacokinetic profile indicates that anidulafungin has a large volume of distribution (30–50 L) and exhibits high plasma protein binding (approximately 99%). Its elimination half-life ranges from 24 to 50 hours depending on various factors including dosage and patient metabolism .
Anidulafungin-d11 serves critical roles in research settings, particularly in pharmacokinetics and metabolic studies due to its deuterated form. It allows for precise tracking of drug metabolism and distribution within biological systems. Furthermore, it aids in understanding drug interactions and efficacy against resistant fungal strains.
In clinical practice, anidulafungin is indicated for treating esophageal candidiasis and candidemia among other invasive fungal infections. Its broad-spectrum activity makes it a valuable tool in managing serious fungal infections that pose significant risks in immunocompromised patients .
The synthesis of Anidulafungin-d11 employs strategic deuterium incorporation at specific molecular sites to maintain bioequivalence while enabling precise traceability in research applications. The deuterium atoms are typically introduced at the pentyloxy side chain (C5H11 replaced by C5D11), a non-pharmacophoric region that minimizes alterations to the compound's antifungal activity while providing a distinct isotopic signature. This targeted deuteration approach preserves the molecule's core structure responsible for glucan synthase inhibition [1] [3].
Key synthetic pathways utilize multi-step organic transformations beginning with deuterated precursors. The primary method involves:
Alternative pathways employ late-stage isotopic exchange using metal-catalyzed C-H activation, though this method yields lower regioselectivity. The controlled synthesis necessitates anhydrous reaction environments (e.g., deuterated DMF or THF solvents) to prevent deuterium loss through back-exchange. Critical process parameters include temperature control (0-5°C during acylation), stoichiometric precision (1.2:1 molar ratio of activated ester to nucleus), and inert atmosphere maintenance to prevent racemization [5].
Table 1: Comparative Analysis of Anidulafungin-d11 Synthesis Pathways
Synthetic Approach | Deuterium Incorporation | Key Reagents/Conditions | Isotopic Purity |
---|---|---|---|
Precursor-based synthesis | Early-stage (side chain) | D11-n-pentanol, CDMT/NMM coupling | >98% atom D |
Catalytic H/D exchange | Late-stage (multiple sites) | Pd/C, D2O, high temperature | 85-92% atom D |
Enzymatic biosynthesis | Biocatalytic incorporation | Deuterated carbon sources in fermentation | Variable |
The enzymatic production of the Echinocandin B nucleus (ECBn) serves as the foundational step for Anidulafungin-d11 synthesis. This process leverages microbial acylases to selectively cleave the linoleoyl side chain from native Echinocandin B (ECB) without disrupting the cyclic hexapeptide core. Streptomyces species (particularly BICC-8848 and BICC-8547 strains) demonstrate superior acylase activity, achieving conversion rates exceeding 85% under optimized conditions [9].
Critical bioconversion parameters include:
For deuterated nucleus production, isotopically labeled fermentation media are employed. Supplementation with 15N-ammonium sulfate and 13C6-glucose results in partial isotopic labeling of the peptide core. However, the most efficient approach for Anidulafungin-d11 production utilizes non-deuterated ECBn coupled with deuterated side chains, as full biosynthesis with deuterated precursors reduces enzymatic deacylation efficiency by 40-60% [9].
Table 2: Bioconversion Parameters for ECB Nucleus Production
Parameter | Optimal Range | Impact on Conversion Efficiency |
---|---|---|
pH | 7.0 ± 0.2 | ±10% efficiency change per 0.5 pH unit deviation |
Temperature | 26 ± 1°C | Activity loss >50% at 30°C |
Substrate Concentration | 4 g/L ECB | Substrate inhibition >6 g/L |
Fermentation Volume | 500 mL scale | 2.3-fold increase vs. 100 mL scale |
Oxygen Transfer | KLa ≥ 45 h-1 | Linear correlation with conversion rate |
The semi-synthetic derivation of Anidulafungin-d11 from ECBn involves precision acylation chemistry with stringent control of stereochemistry. The manufacturing process comprises three critical stages:
Process optimization focuses on minimizing epimerization at chiral centers through:
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: